molecular formula C13H7ClN2O5 B13087901 (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone

Cat. No.: B13087901
M. Wt: 306.66 g/mol
InChI Key: MKSXQVDCGOBPNL-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups and a chloro substituent on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Chloro-5-nitrobenzoyl chloride+3-nitrobenzenePyridine, RefluxThis compound\text{2-Chloro-5-nitrobenzoyl chloride} + \text{3-nitrobenzene} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 2-Chloro-5-nitrobenzoyl chloride+3-nitrobenzenePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products

    Reduction: (2-Amino-5-nitrophenyl)(3-nitrophenyl)methanone.

    Substitution: (2-Methoxy-5-nitrophenyl)(3-nitrophenyl)methanone.

    Oxidation: this compound derivatives with additional nitro groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the reduction of nitro groups to amino groups can enhance the compound’s ability to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C13H7ClN2O5

Molecular Weight

306.66 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClN2O5/c14-12-5-4-10(16(20)21)7-11(12)13(17)8-2-1-3-9(6-8)15(18)19/h1-7H

InChI Key

MKSXQVDCGOBPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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